(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2R)-3,3-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
JQFLYFRHDIHZFZ-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(CCN[C@H]1C(=O)O)C |
Canonical SMILES |
CC1(CCNC1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Lithiation and Formylation Route Using Organolithium Reagents
One of the prominent methods for synthesizing pyrrolidine-2-carboxylic acid derivatives, including (2R)-3,3-dimethylpyrrolidine-2-carboxylic acid, involves the use of strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (nBuLi) to generate anion intermediates, followed by formylation with mixed anhydrides.
- A solution of n-butyllithium in hexane is cooled to -78°C under nitrogen atmosphere.
- The chiral precursor, such as (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate, is added dropwise in tetrahydrofuran (THF).
- Formic acetic anhydride (or formic pivalic anhydride) in THF is added slowly to maintain temperature below -70°C.
- After stirring at low temperature, the reaction mixture is warmed to 5°C and quenched with acetic acid and water.
- The organic phase is extracted, dried, and concentrated to yield an intermediate oil.
- This intermediate is then treated with trifluoroacetic acid (TFA) in methylene chloride at 5°C and stirred at room temperature to promote deprotection and cyclization.
- Purification by column chromatography affords the desired pyrrolidine derivative in yields ranging from approximately 75% to 90%.
- The (R)-configured N-trimethylsilyl-2-tert-butoxycarbonyl-4-isopropoxycarbonyl-2,3-dihydro-1H-pyrrole intermediate was obtained in 75.6% yield.
- The corresponding (S)-configured analog was isolated in 90.5% yield.
This method is notable for its stereoselectivity and the ability to introduce substituents at the 3,3-position of the pyrrolidine ring through the choice of starting materials and reaction conditions.
C-H Activation and Palladium-Catalyzed Arylation Strategies
Advanced synthetic strategies for pyrrolidine-2-carboxylic acid derivatives utilize C(sp^3)-H activation catalyzed by palladium complexes, allowing for regio- and stereoselective functionalization.
- Starting from methyl-Boc-D-pyroglutamate, deprotonation with lithium hexamethyldisilazide (LHMDS) and alkylation with allylbromide produce diastereomeric mixtures separable by chromatography.
- Lactam reduction followed by treatment with boron trifluoride and triethylsilane yields intermediates amenable to further functionalization.
- Ester hydrolysis and amide coupling with 8-aminoquinoline (8-AQ) facilitate directed C-H activation.
- The palladium-catalyzed C-H arylation introduces aryl substituents at the 4-position of the pyrrolidine ring.
- Subsequent epimerization, amide hydrolysis, and esterification steps lead to protected aldehyde intermediates.
- Final deprotection with trifluoroacetic acid yields the free amino acid with desired stereochemistry.
- The overall yield for the aldehyde intermediate after nine steps was approximately 12% from commercially available methyl-Boc-D-pyroglutamate.
- Pd-catalyzed oxidative carbonylation and deprotection steps typically proceed with yields above 90%.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the role of chiral compounds in biological systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents, stereochemistry, and functional groups:
Key Observations :
- Reactivity : The formyl group in (2R)-1-formylpyrrolidine-2-carboxylic acid renders it reactive in nucleophilic acylations, contrasting with the inert methyl groups in the target compound .
- Biological Interactions : Aromatic (phenyl) and heteroaromatic (pyridyl) substituents enhance binding to hydrophobic pockets in proteins, while hydroxyl groups facilitate solubility and hydrogen bonding .
Physicochemical Properties
Data from analogs provide insights into trends:
Key Findings :
Biological Activity
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid, also known by its CAS number 1027802-81-8, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2R)-3,3-dimethylpyrrolidine-2-carboxylic acid features a pyrrolidine ring with two methyl groups at the 3-position and a carboxylic acid functional group at the 2-position. Its molecular formula is with a molecular weight of 143.18 g/mol.
| Property | Value |
|---|---|
| CAS Number | 1027802-81-8 |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| Solubility | Soluble in water |
The biological activity of (2R)-3,3-dimethylpyrrolidine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, enhancing its binding affinity to specific proteins.
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor for certain enzymes. For instance, studies have shown that modifications in the structure can significantly influence its interaction profiles with enzymes involved in metabolic pathways. This suggests potential applications in drug design aimed at modulating enzyme activity for therapeutic benefits.
Therapeutic Applications
- Antiviral Activity : Preliminary studies suggest that derivatives of (2R)-3,3-dimethylpyrrolidine-2-carboxylic acid may exhibit antiviral properties. Research indicates that compounds with similar structures have been developed for treating viral infections.
- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation presents a promising avenue for developing anticancer drugs. The structural modifications can enhance the specificity and efficacy of these inhibitors.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Study 1: Enzyme Interaction Analysis
A study conducted on the enzyme inhibition properties of (2R)-3,3-dimethylpyrrolidine-2-carboxylic acid demonstrated that structural modifications led to increased binding affinity to target enzymes associated with metabolic disorders. This study utilized various biochemical assays to quantify the inhibition rates.
Study 2: Antiviral Compound Development
Research published in reputable journals highlighted the synthesis of derivatives based on (2R)-3,3-dimethylpyrrolidine-2-carboxylic acid aimed at enhancing antiviral activity against specific viral strains. The results showed promising antiviral efficacy in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
